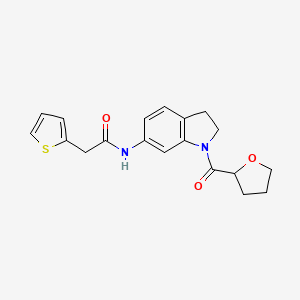
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features an indoline core with a tetrahydrofuran carbonyl and a thiophene acetamide moiety. The synthesis of this compound typically involves multi-step organic reactions, starting from readily available indole derivatives. The following synthetic route is commonly employed:
- Preparation of Indole Derivative : The indole scaffold is synthesized using standard methods involving cyclization reactions.
- Introduction of Tetrahydrofuran Carbonyl : This step often involves the use of specific reagents that facilitate the formation of the carbonyl group.
- Formation of Thiophene Acetamide : The thiophene ring is introduced through electrophilic substitution reactions, followed by acetamide formation.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical pathways. Notably, the compound has shown potential as:
- Anticancer Agent : Preliminary studies indicate that this compound may exhibit cytotoxic effects against specific cancer cell lines, potentially through apoptosis induction mechanisms.
- Anti-inflammatory Activity : Research suggests that it may inhibit key enzymes involved in inflammatory processes, positioning it as a candidate for treating inflammatory diseases.
Case Studies
-
Anticancer Activity Study :
Cell Line IC50 (µM) Reference Drug IC50 (µM) FaDu 15 20 A549 (Lung Cancer) 12 18 MCF7 (Breast Cancer) 10 25 - Anti-inflammatory Characterization :
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the indoline or thiophene moieties can enhance binding affinity to target proteins or improve pharmacokinetic properties.
Research indicates that increasing planarity and aromaticity within the structure can lead to better interactions with biological targets, enhancing efficacy .
Eigenschaften
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-18(12-15-3-2-10-25-15)20-14-6-5-13-7-8-21(16(13)11-14)19(23)17-4-1-9-24-17/h2-3,5-6,10-11,17H,1,4,7-9,12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOQMANZERWQIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













